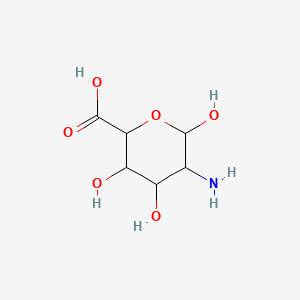
2-Amino-2-deoxyhexopyranuronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-deoxyhexopyranuronic acid is a derivative of hexuronic acid, characterized by the presence of an amino group replacing a hydroxyl group. This compound is notable for its structural similarity to amino sugars and uronic acids, which are integral components of various biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxyhexopyranuronic acid typically involves the selective amination of hexuronic acid derivatives. One common method includes the use of protective groups to shield specific hydroxyl groups, followed by the introduction of an amino group through nucleophilic substitution reactions. The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms capable of producing the compound. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-deoxyhexopyranuronic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used under mild conditions to facilitate substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-Amino-2-deoxyhexopyranuronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: The compound is studied for its role in cellular processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic pathways involving amino sugars.
Industry: The compound is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-2-deoxyhexopyranuronic acid involves its interaction with specific enzymes and receptors in biological systems. The amino group allows the compound to form hydrogen bonds and electrostatic interactions with molecular targets, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-deoxyglucose: Similar in structure but lacks the uronic acid component.
Glucuronic acid: Contains a carboxyl group but lacks the amino group.
N-Acetylglucosamine: Contains an acetylated amino group and is a key component of chitin and glycoproteins.
Uniqueness: 2-Amino-2-deoxyhexopyranuronic acid is unique due to the presence of both an amino group and a uronic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
50767-83-4 |
|---|---|
Molekularformel |
C6H11NO6 |
Molekulargewicht |
193.15 g/mol |
IUPAC-Name |
5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO6/c7-1-2(8)3(9)4(5(10)11)13-6(1)12/h1-4,6,8-9,12H,7H2,(H,10,11) |
InChI-Schlüssel |
CRIPFXSBMSGPKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(OC1O)C(=O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one](/img/structure/B15094310.png)
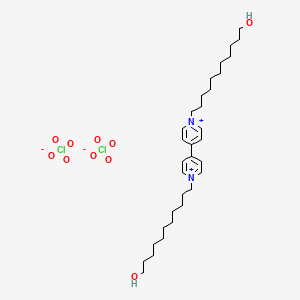
![acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15094314.png)


![10-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15094345.png)



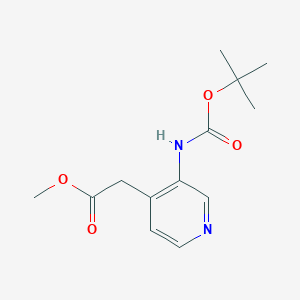
![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B15094376.png)
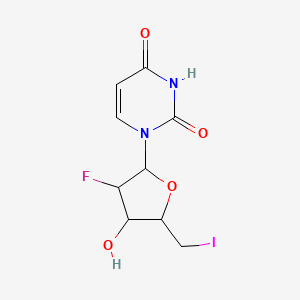
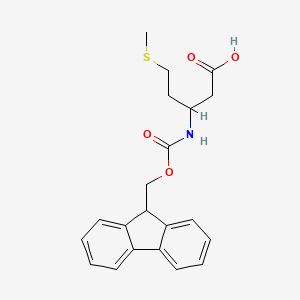
![N-[2-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B15094385.png)
